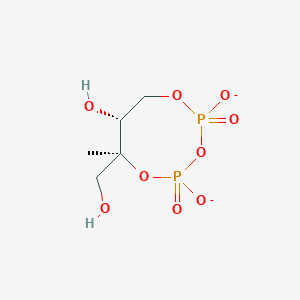
Tetradecanoic-d27 acid
Übersicht
Beschreibung
Tetradecanoic-d27 acid, also known as Myristic-d27 acid, is a C14 straight-chain saturated fatty acid where the aliphatic hydrogens have been replaced by deuterium atoms . It has a role as a bacterial metabolite and a fungal metabolite . It is a deuterated fatty acid, a long-chain fatty acid, and a straight-chain saturated fatty acid .
Synthesis Analysis
The synthesis of Tetradecanoic-d27 acid involves reaction conditions with sodium peroxide, water-d2, and platinum at 240 degrees for 36 hours .Molecular Structure Analysis
The linear formula of Tetradecanoic-d27 acid is CD3(CD2)12CO2H . The molecular weight is 255.54 . The SMILES string representation is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O .Physical And Chemical Properties Analysis
Tetradecanoic-d27 acid has a boiling point of 250 °C/100 mmHg (lit.) and a melting point of 52-54 °C (lit.) . It is suitable for gas chromatography (GC) .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Tetradecanoic-d27 acid is utilized as an analytical standard in chromatography and mass spectrometry . Its deuterated form provides a stable isotopic label, which is essential for accurate quantification and identification of compounds in complex mixtures. This makes it invaluable for researchers conducting metabolomic studies or environmental analyses where precise measurements are critical.
Medicine
In medical research, Tetradecanoic-d27 acid serves as a tracer or internal standard for metabolic studies . It helps in tracking the metabolism of fatty acids within the body, aiding in the understanding of various metabolic disorders and the development of therapeutic strategies.
Biochemistry
Biochemists employ Tetradecanoic-d27 acid to study enzyme kinetics and fatty acid metabolism . The deuterated atoms allow for the observation of metabolic pathways and enzyme interactions with high specificity, contributing to our knowledge of cellular processes.
Materials Science
Researchers in materials science use Tetradecanoic-d27 acid to create lipid bilayers and liposomes for drug delivery systems . Its stable isotopic label ensures consistency in experimental conditions and results, which is crucial for the development of new materials.
Environmental Science
In environmental science, Tetradecanoic-d27 acid is applied in the study of biodegradation and environmental fate of fatty acids . Its deuterated form allows for the tracing of fatty acid movement through ecosystems, providing insights into ecological impacts and pollutant behaviors.
Food Industry
Tetradecanoic-d27 acid is used in the food industry for food analysis and quality control . It helps in determining the composition of fats and oils in food products, ensuring compliance with nutritional standards and safety regulations.
Cosmetics
In the cosmetics industry, Tetradecanoic-d27 acid is used for product formulation and testing . Its properties as an emollient and moisturizer are analyzed to improve the quality and efficacy of skincare products.
Pharmacology
Pharmacological applications include using Tetradecanoic-d27 acid as a surfactant in drug formulations . It aids in the solubilization of active pharmaceutical ingredients, enhancing their stability and bioavailability.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-RZVOLPTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583616 | |
| Record name | (~2~H_27_)Tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Myristic acid-d27 | |
CAS RN |
60658-41-5 | |
| Record name | (~2~H_27_)Tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60658-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Hydroxyphenyl)-4,8-dioxo-1,7-dihydropyrrolo[3,2-f]indol-5-yl]ethyl-methylazanium](/img/structure/B1257094.png)



![2-Amino-3-[4-(4-hydroxy-3-iodo-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B1257102.png)
![4-Azido-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B1257103.png)




![Thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B1257111.png)


![[(1s,2s)-1,2-Dihydroxypropyl]phosphonic Acid](/img/structure/B1257118.png)